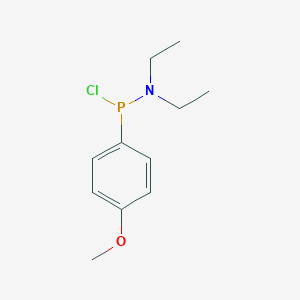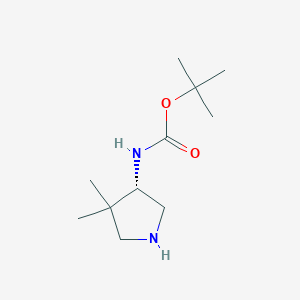
4-Methoxyphenyl(diethylamino)chlorophosphine
Overview
Description
4-Methoxyphenyl(diethylamino)chlorophosphine is an organophosphorus compound with the molecular formula C11H17ClNOP. This compound is characterized by the presence of a methoxyphenyl group, a diethylamino group, and a chlorophosphine moiety. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 4-Methoxyphenyl(diethylamino)chlorophosphine typically involves the reaction of 4-methoxyphenylmagnesium bromide with diethylaminophosphine dichloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the phosphine. The reaction conditions include maintaining a low temperature to control the reactivity of the intermediates and to ensure a high yield of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to enhance the production rate and consistency of the compound.
Chemical Reactions Analysis
4-Methoxyphenyl(diethylamino)chlorophosphine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the chlorophosphine group to a phosphine group using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophosphine moiety can be substituted with other nucleophiles, such as alkoxides or amines, to form different phosphine derivatives.
Common reagents used in these reactions include Grignard reagents, organolithium compounds, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Methoxyphenyl(diethylamino)chlorophosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis. Its ability to form stable complexes with transition metals makes it valuable in catalysis and material science.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties.
Medicine: Research into the medicinal applications of this compound includes its potential use in drug development and as a precursor for radiopharmaceuticals.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 4-Methoxyphenyl(diethylamino)chlorophosphine involves its ability to act as a nucleophile or electrophile in chemical reactions. The compound can donate or accept electrons, depending on the reaction conditions and the nature of the reactants. Its molecular targets include various electrophilic and nucleophilic centers in organic molecules, allowing it to participate in a wide range of chemical transformations .
Comparison with Similar Compounds
4-Methoxyphenyl(diethylamino)chlorophosphine can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike this compound, triphenylphosphine lacks the diethylamino group and has three phenyl groups attached to the phosphorus atom. This difference in structure leads to variations in reactivity and applications.
Diethylaminophenylphosphine: This compound is similar but lacks the methoxy group. The presence of the methoxy group in this compound can influence its electronic properties and reactivity.
Methoxyphenylphosphine: This compound lacks the diethylamino group, which can affect its ability to form complexes with metals and its overall reactivity in chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of electronic and steric properties, making it a versatile reagent in various chemical processes.
Properties
IUPAC Name |
N-[chloro-(4-methoxyphenyl)phosphanyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClNOP/c1-4-13(5-2)15(12)11-8-6-10(14-3)7-9-11/h6-9H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNVHPURWAHCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)P(C1=CC=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClNOP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402477 | |
| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220185-34-2 | |
| Record name | 4-METHOXYPHENYL(DIETHYLAMINO)CHLOROPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30402477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2H-Thiazolo[5,4-g]indazole](/img/structure/B3368779.png)










![(2,3-Dihydrobenzo[B][1,4]dioxin-2-YL)(4-(2-hydroxyethyl)piperazin-1-YL) methanone](/img/structure/B3368830.png)


